molecular formula C5H11ClFN B3419683 (3-Fluorocyclobutyl)methanamine hydrochloride CAS No. 1523606-29-2

(3-Fluorocyclobutyl)methanamine hydrochloride

Cat. No. B3419683
CAS RN: 1523606-29-2
M. Wt: 139.60 g/mol
InChI Key: RSRVCWQDMQZMET-UHFFFAOYSA-N
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Description

“(3-Fluorocyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1523606-29-2 . It has a molecular weight of 139.6 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H11ClFN . The InChI code for this compound is 1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stored in a refrigerator .

Scientific Research Applications

  • MAO-B Inhibition and Potential Anti-Parkinsonian Agents :

    • A study by Danzin et al. (1989) found that certain alpha-silyl amines, including derivatives similar to (3-Fluorocyclobutyl)methanamine hydrochloride, are potent time-dependent inhibitors of rat brain MAO-B. This inhibition exhibits saturation kinetics and is irreversible, suggesting a potential role in developing anti-Parkinsonian agents (Danzin et al., 1989).
  • Serotonin 5-HT1A Receptor-Biased Agonists and Antidepressant Activity :

    • Research by Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds showed high receptor affinity and significant antidepressant-like activity in rat models, indicating their potential in developing new antidepressants (Sniecikowska et al., 2019).
  • Synthesis of New Derivatives and Biological Activity :

    • Aghekyan et al. (2013) synthesized new derivatives of (1-phenylcyclopentyl)methanamine, which is structurally related to this compound. These compounds exhibited a broad spectrum of biological activity, highlighting the scope for further research into related structures (Aghekyan et al., 2013).
  • Catalytic and Photocytotoxic Applications :

    • A study by Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes, including those with ligands similar to this compound, demonstrating their potential in cellular imaging and red-light photocytotoxicity (Basu et al., 2014).
  • Drug-Protein Interaction Studies :

    • Research by Anand et al. (2011) studied the interaction of tetracycline hydrochloride with proteins using tryptophan residues as intrinsic fluorophores. This research is relevant to understanding how similar compounds, such as this compound, might interact with biological systems (Anand et al., 2011).
  • Transfer Hydrogenation Reactions :

    • A study by Karabuğa et al. (2015) focused on the synthesis and catalytic properties of ruthenium(II) complexes with ligands similar to this compound, exploring their efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, H319, H335 . The precautionary statements associated with the compound are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

(3-fluorocyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRVCWQDMQZMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523606-29-2
Record name Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-fluorocyclobutyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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